2,2-dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione
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Overview
Description
2,2-dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione is an organic compound known for its unique structure and reactivity It is a derivative of Meldrum’s acid, which is widely used in organic synthesis due to its ability to form multiple carbon-carbon bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione is typically synthesized through the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid as a catalyst . The reaction involves the slow addition of acetic anhydride to a mixture of acetone, malonic acid, and sulfuric acid, resulting in high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Products typically include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Substitution: Products vary depending on the nucleophile used, often resulting in substituted derivatives of the original compound.
Scientific Research Applications
2,2-dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione exerts its effects involves its reactivity at the carbonyl carbon atoms. The compound can form stable intermediates through nucleophilic addition, which can then undergo further transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-dimethyl-1,3-dioxane-4,6-dione, known for its use in organic synthesis.
Methyl Meldrum’s Acid: 2,2,5-trimethyl-1,3-dioxane-4,6-dione, used for trapping reaction intermediates.
Cycl-Isopropylidene Malonate: Another derivative of Meldrum’s acid with similar reactivity.
Uniqueness
2,2-dimethyl-5-{[(2-phenylethyl)amino]methylidene}-1,3-dioxane-4,6-dione is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other derivatives of Meldrum’s acid. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
2,2-dimethyl-5-[(2-phenylethylamino)methylidene]-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-15(2)19-13(17)12(14(18)20-15)10-16-9-8-11-6-4-3-5-7-11/h3-7,10,16H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRELNOPHRFUZCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNCCC2=CC=CC=C2)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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